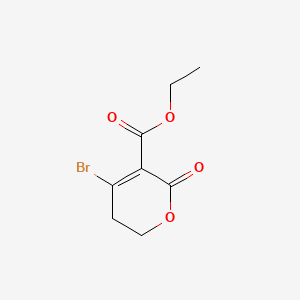
Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate is a chemical compound that belongs to the class of pyran derivatives. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4th position, an ethyl ester group at the 3rd position, and a keto group at the 2nd position of the pyran ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate typically involves the bromination of a suitable pyran precursor followed by esterification. One common method involves the bromination of 5,6-dihydro-2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and esterification steps can be optimized for large-scale production by controlling reaction temperatures, concentrations, and reaction times. The use of automated reactors and purification systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 4-amino-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate or ethyl 4-thio-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate.
Reduction: The major product is ethyl 4-bromo-5,6-dihydro-2-hydroxy-2H-pyran-3-carboxylate.
Oxidation: Products may include ethyl 4-bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylic acid.
科学研究应用
Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The bromine atom and the keto group play crucial roles in its binding affinity and reactivity with molecular targets. The compound’s ability to undergo nucleophilic substitution and reduction reactions also contributes to its versatility in various chemical and biological processes.
相似化合物的比较
Similar Compounds
- Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
- Methyl 2-oxo-2H-pyran-3-carboxylate
- Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]
Uniqueness
Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate is unique due to the presence of the bromine atom at the 4th position, which imparts distinct reactivity compared to other pyran derivatives. This structural feature allows for selective nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the combination of the ethyl ester and keto groups enhances its versatility in various chemical transformations.
属性
分子式 |
C8H9BrO4 |
|---|---|
分子量 |
249.06 g/mol |
IUPAC 名称 |
ethyl 4-bromo-6-oxo-2,3-dihydropyran-5-carboxylate |
InChI |
InChI=1S/C8H9BrO4/c1-2-12-7(10)6-5(9)3-4-13-8(6)11/h2-4H2,1H3 |
InChI 键 |
UIPILPVCRYWSBB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(CCOC1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


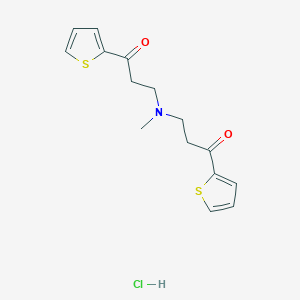
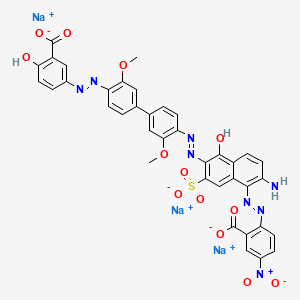
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)

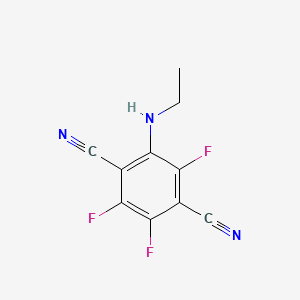
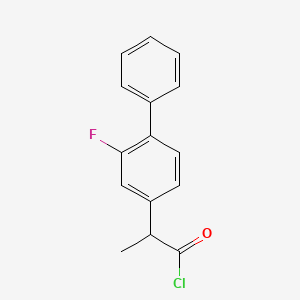
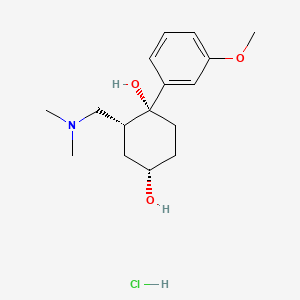

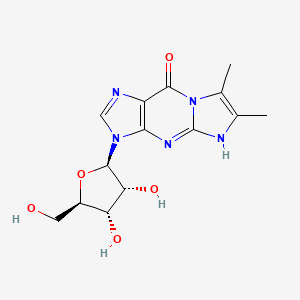
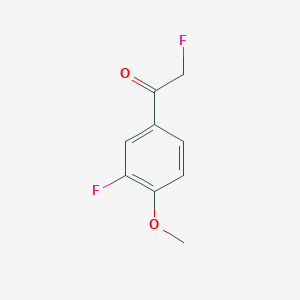
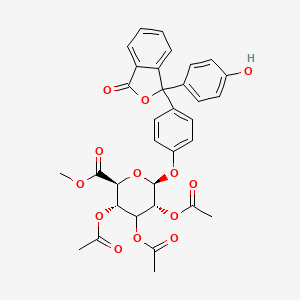
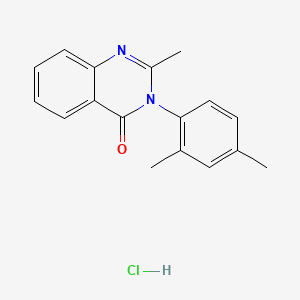
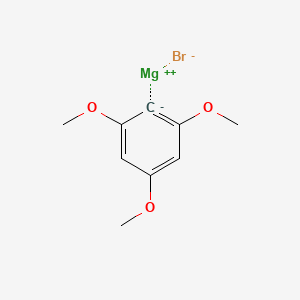
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
